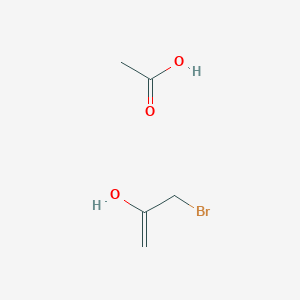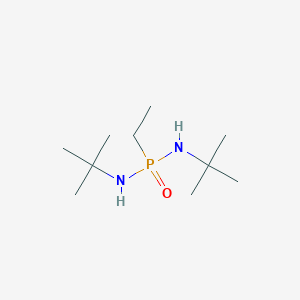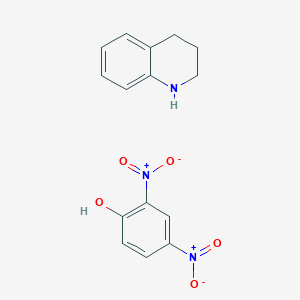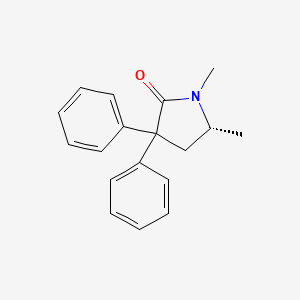
Acetic acid;3-bromoprop-1-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-bromoprop-1-en-2-ol is an organic compound that combines the properties of acetic acid and a brominated allylic alcohol. This compound is of interest due to its unique structure, which includes a bromine atom attached to a propene chain and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-bromoprop-1-en-2-ol can be achieved through several methods. One common approach involves the bromination of allylic alcohols using N-bromosuccinimide (NBS) in the presence of a radical initiator such as a peroxide . This method ensures selective bromination at the allylic position, producing 3-bromoprop-1-en-2-ol. The subsequent reaction with acetic acid can be facilitated under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes using NBS or other brominating agents. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3-bromoprop-1-en-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of different alcohols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The double bond in the propene chain can be reduced to form saturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is a typical method.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, ketones, and saturated hydrocarbons, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Acetic acid;3-bromoprop-1-en-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which acetic acid;3-bromoprop-1-en-2-ol exerts its effects involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the hydroxyl group can form hydrogen bonds and engage in nucleophilic attacks. These interactions influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromoprop-1-ene: Lacks the hydroxyl group, making it less versatile in certain reactions.
Acetic acid;3-chloroprop-1-en-2-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Bromo-2-propen-1-ol: Similar but without the acetic acid moiety, affecting its solubility and reactivity.
Uniqueness
Acetic acid;3-bromoprop-1-en-2-ol is unique due to its combination of a brominated allylic alcohol and acetic acid, providing a distinct set of chemical properties and reactivity patterns that are valuable in various applications.
Propriétés
Numéro CAS |
87764-02-1 |
|---|---|
Formule moléculaire |
C5H9BrO3 |
Poids moléculaire |
197.03 g/mol |
Nom IUPAC |
acetic acid;3-bromoprop-1-en-2-ol |
InChI |
InChI=1S/C3H5BrO.C2H4O2/c1-3(5)2-4;1-2(3)4/h5H,1-2H2;1H3,(H,3,4) |
Clé InChI |
GOMUQUQIUZBXBK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C=C(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloro-2-ethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14406984.png)
![3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid](/img/structure/B14406995.png)
![1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene](/img/structure/B14407002.png)


![Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate](/img/structure/B14407018.png)




![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
